REACTION_CXSMILES
|
COC(=O)[CH2:4][CH:5]([N:7]([CH2:9][CH2:10][C:11]([O:13]C)=O)[CH3:8])[CH3:6].CCN(CC)CC.O>C(Cl)Cl.[Cl-].[Na+].O.Cl[Ti](Cl)(Cl)Cl>[CH3:8][N:7]1[CH2:9][CH2:10][C:11](=[O:13])[CH2:6][CH:5]1[CH3:4] |f:4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C)N(C)CCC(=O)OC)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
brine
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
to stir with a magnetic stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a dark red mixture that
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
STIRRING
|
Details
|
the reaction was stirred an additional 1.5 h at −15° C
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The mix was filtered
|
Type
|
WASH
|
Details
|
the gel-like solid was washed 3×100 mL CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The filtrate layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed 3×50 mL CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a thick red oil
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction solution
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 200 mL of saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The product ketone was extracted with 2×100 mL of EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography on SiO2 using pure CH2Cl2 to 4% MeOH in CH2Cl2 as eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC(CC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |